molecular formula C24H37N3O2 B12416252 1-[(3S,4S)-1-(cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one

1-[(3S,4S)-1-(cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one

Cat. No.: B12416252
M. Wt: 399.6 g/mol
InChI Key: MBGVUMXBUGIIBQ-RTWAWAEBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3S,4S)-1-(cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one is a potent and selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor. This compound is known for its high selectivity over other opioid receptors, making it a valuable tool in scientific research, particularly in the study of pain and addiction mechanisms .

Preparation Methods

The synthesis of 1-[(3S,4S)-1-(cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one involves several key steps. The synthetic route typically starts with the preparation of the piperidine ring, followed by the introduction of the cyclooctylmethyl group. The hydroxymethyl group is then added to the piperidine ring, and finally, the benzimidazole moiety is introduced. The reaction conditions often involve the use of strong bases and high temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

1-[(3S,4S)-1-(cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one undergoes several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The benzimidazole ring can be reduced under hydrogenation conditions to form a dihydrobenzimidazole derivative.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl position, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[(3S,4S)-1-(cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3S,4S)-1-(cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one involves its binding to the NOP receptor, thereby blocking the receptor’s interaction with its endogenous ligand, nociceptin/orphanin FQ. This antagonism prevents the downstream signaling pathways associated with the NOP receptor, which are involved in pain perception, stress response, and addiction. The compound’s high selectivity for the NOP receptor over other opioid receptors is due to its unique chemical structure, which allows for specific interactions with the receptor’s binding site .

Comparison with Similar Compounds

1-[(3S,4S)-1-(cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one is unique among NOP receptor antagonists due to its high selectivity and potency. Similar compounds include:

These compounds are used in comparative studies to understand the structure-activity relationships and to develop more effective NOP receptor-targeted therapies.

Properties

Molecular Formula

C24H37N3O2

Molecular Weight

399.6 g/mol

IUPAC Name

1-[(3S,4S)-1-(cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one

InChI

InChI=1S/C24H37N3O2/c1-2-26-22-12-8-9-13-23(22)27(24(26)29)21-14-15-25(17-20(21)18-28)16-19-10-6-4-3-5-7-11-19/h8-9,12-13,19-21,28H,2-7,10-11,14-18H2,1H3/t20-,21+/m1/s1

InChI Key

MBGVUMXBUGIIBQ-RTWAWAEBSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2N(C1=O)[C@H]3CCN(C[C@@H]3CO)CC4CCCCCCC4

Canonical SMILES

CCN1C2=CC=CC=C2N(C1=O)C3CCN(CC3CO)CC4CCCCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.